

Section 1: Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromo-N-methyl-2-nitroaniline*

Cat. No.: B1278509

[Get Quote](#)

5-Bromo-N-methyl-2-nitroaniline is an organic compound that is typically a solid at room temperature.^[1] Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
IUPAC Name	5-bromo-N-methyl-2-nitroaniline	[1]
CAS Number	302800-13-1	[1][2]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[1][2]
Molecular Weight	231.05 g/mol	[1]
Boiling Point	327.5 ± 32.0 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm ³	[1]
Appearance	Solid (Typical)	[1]
Storage Conditions	Room temperature, in a dark place, under an inert atmosphere	[2][3]

Section 2: Hazard Identification and Classification

Specific GHS classification for **5-Bromo-N-methyl-2-nitroaniline** is not available. The following classification is based on the closely related and structurally similar compound, N-methyl-2-nitroaniline (CAS 612-28-2). Researchers should handle **5-Bromo-N-methyl-2-nitroaniline** with the assumption that it possesses a similar or potentially greater hazard profile due to the presence of the bromine atom.

Hazard Class	Category	Hazard Statement	Reference
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed	[4]
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin	[4]
Acute Toxicity, Inhalation	Category 2	H330: Fatal if inhaled	[4]
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure	[4]

Supplemental Hazard Information from Related Compounds:

- Skin Irritation: Other brominated nitroanilines are known to cause skin irritation.[\[5\]](#)[\[6\]](#)
- Eye Irritation: Causes serious eye irritation.[\[5\]](#)[\[6\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[6\]](#)
- Methemoglobin Formation: Chronic absorption into the body may lead to the formation of methemoglobin, causing cyanosis (bluish discoloration of skin due to deficient oxygenation of the blood).[\[7\]](#)

Section 3: First Aid Measures

The following first aid measures are based on protocols for N-methyl-2-nitroaniline and should be followed in case of exposure.[\[4\]](#) Immediate medical attention is crucial.

Exposure Route	First Aid Protocol	Reference
Inhalation	Remove person to fresh air and keep comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a physician immediately.	[4]
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.	[4]
Eye Contact	Rinse out with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.	[4]
Ingestion	IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (two glasses at most). Do not induce vomiting.	[4]

Section 4: Firefighting Measures

Aspect	Recommendation	Reference
Suitable Extinguishing Media	Water spray, foam, carbon dioxide (CO ₂), dry powder.	
Specific Hazards	Combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides, nitrogen oxides (NO _x), and hydrogen bromide gas.	[7]
Protective Equipment	Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.	

Section 5: Handling and Storage

Aspect	Recommendation	Reference
Safe Handling	Work under a chemical fume hood. Do not breathe dust. Avoid all personal contact. Wash hands thoroughly after handling. Immediately change contaminated clothing.	[8]
Storage	Keep container tightly closed in a dry, well-ventilated place. Store locked up. Keep in a dark place under an inert atmosphere.	[2]
Incompatibilities	Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.	[7]

Section 6: Personal Protective Equipment (PPE)

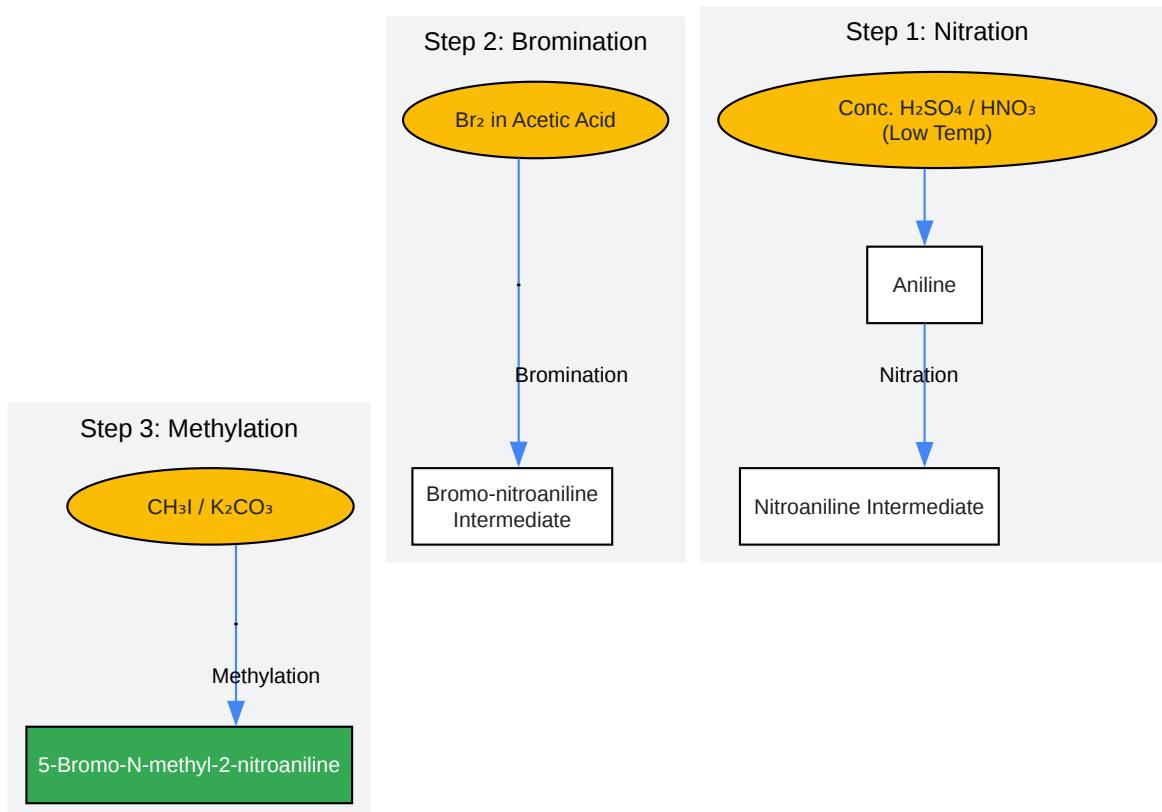
Protection Type	Recommendation	Reference
Eye/Face Protection	Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.	[7]
Skin Protection	Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.	[7]
Respiratory Protection	A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.	[7]

Section 7: Toxicological Information

Specific toxicological data for **5-Bromo-N-methyl-2-nitroaniline** is not available. The following data is for N-methyl-2-nitroaniline and serves as a critical reference.

Toxicity Metric	Value	Species	Reference
LD ₅₀ Oral (ATE)	100 mg/kg	-	[4]
LD ₅₀ Dermal (ATE)	300 mg/kg	-	[4]
LC ₅₀ Inhalation (ATE)	0.05 mg/l (4 h)	-	[4]

Section 8: Experimental Protocols


General Synthesis of 5-Bromo-N-methyl-2-nitroaniline

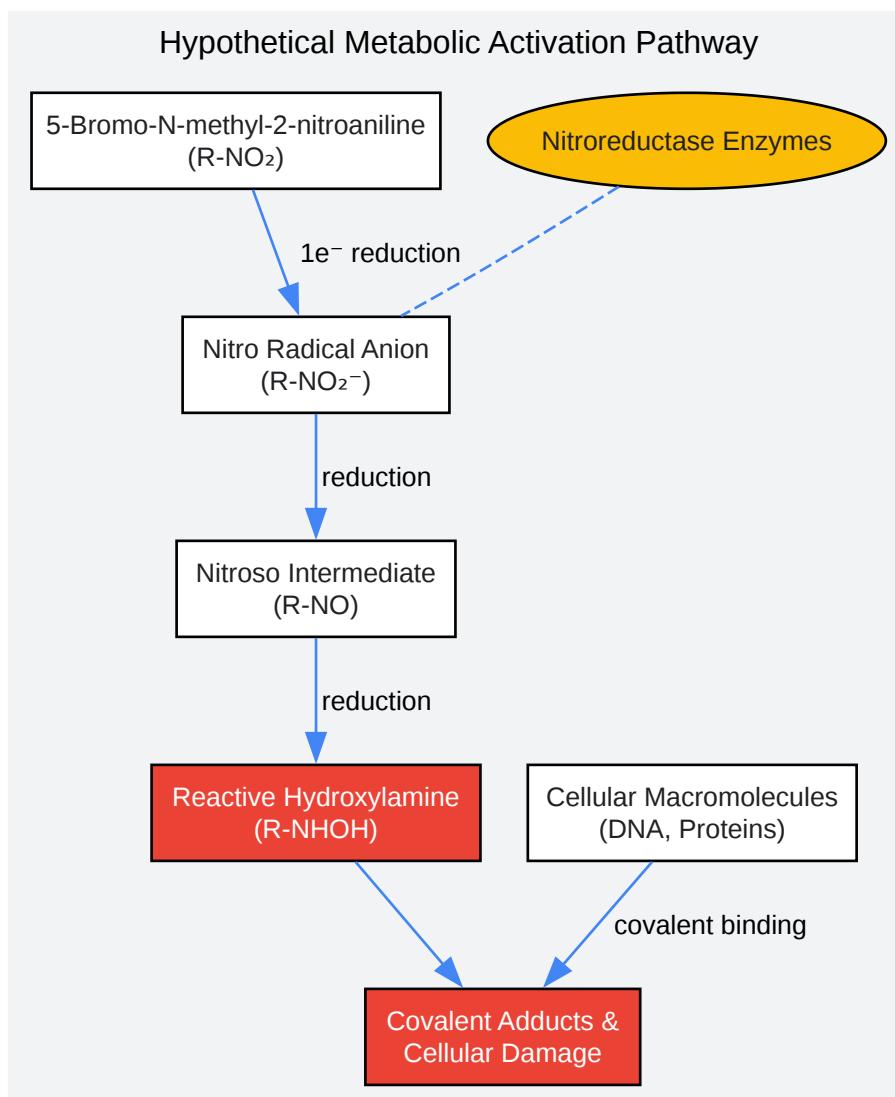
The synthesis of **5-Bromo-N-methyl-2-nitroaniline** can be conceptualized as a multi-step process starting from aniline. The following is a representative, not exhaustive, experimental workflow.[\[1\]](#)

Materials: Aniline, Concentrated Sulfuric Acid (H_2SO_4), Concentrated Nitric Acid (HNO_3), Bromine (Br_2), Acetic Acid, Methyl Iodide (CH_3I), Potassium Carbonate (K_2CO_3), appropriate solvents for workup and purification.

Procedure:

- Nitration: Aniline is nitrated to form a mixture of nitroanilines. This is typically achieved by the careful addition of a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures to control selectivity.
- Bromination: The resulting nitroaniline intermediate is brominated. This electrophilic aromatic substitution is often carried out using liquid bromine in a solvent like acetic acid.
- Methylation: The N-methylation of the brominated nitroaniline is the final step. This is typically achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate to deprotonate the amine.
- Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **5-Bromo-N-methyl-2-nitroaniline**.

Section 9: Potential Mechanism of Toxicity

While specific signaling pathways for **5-Bromo-N-methyl-2-nitroaniline** are not well-documented, a generalized mechanism of toxicity for nitroaromatic compounds involves metabolic activation. This process is believed to be a key contributor to their cytotoxic and potentially carcinogenic effects.^[9]

The nitro group ($-\text{NO}_2$) is electron-withdrawing and can be reduced by intracellular enzymes, such as nitroreductases, which are present in various organisms. This reduction process occurs in a stepwise manner, generating several reactive intermediates.

- Nitro Radical Anion Formation: The initial one-electron reduction of the nitro group forms a nitro radical anion.
- Nitroso Intermediate: Further reduction leads to a nitroso derivative.
- Hydroxylamine Intermediate: Subsequent reduction yields a hydroxylamine derivative. This N-hydroxylamine is a highly reactive electrophile.
- Cellular Damage: The reactive hydroxylamine intermediate can covalently bind to cellular macromolecules like DNA and proteins. This binding can lead to DNA adducts, protein dysfunction, oxidative stress, and ultimately, cell damage and toxicity.

[Click to download full resolution via product page](#)

Caption: Generalized metabolic activation pathway for nitroaromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy 5-Bromo-N-methyl-2-nitroaniline | 302800-13-1 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 302800-13-1|5-Bromo-N-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. 5-Bromo-2-methyl-3-nitroaniline | C7H7BrN2O2 | CID 18789595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Section 1: Chemical Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278509#5-bromo-n-methyl-2-nitroaniline-safety-data-sheet-sds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com